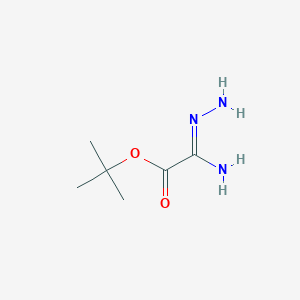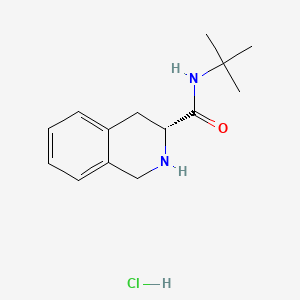
3-(Chlorodifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorodifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of benzoic acid, where the hydrogen atom in the meta position is replaced by a chlorodifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodifluoromethyl)benzoic acid typically involves the introduction of the chlorodifluoromethyl group into the benzoic acid structure. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is treated with chlorodifluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution at the meta position.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chlorodifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorodifluoromethyl group to other functional groups, such as methyl or methylene groups.
Substitution: The chlorodifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl-substituted benzoic acids.
Applications De Recherche Scientifique
3-(Chlorodifluoromethyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving benzoic acid derivatives.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 3-(Chlorodifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of chlorodifluoromethyl.
3-(Chloromethyl)benzoic acid: Contains a chloromethyl group instead of chlorodifluoromethyl.
3-(Fluoromethyl)benzoic acid: Features a fluoromethyl group in place of chlorodifluoromethyl.
Uniqueness: 3-(Chlorodifluoromethyl)benzoic acid is unique due to the presence of both chlorine and fluorine atoms in the substituent group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
2919947-02-5 |
|---|---|
Formule moléculaire |
C8H5ClF2O2 |
Poids moléculaire |
206.57 g/mol |
Nom IUPAC |
3-[chloro(difluoro)methyl]benzoic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
Clé InChI |
XZTJDKXKFGNLSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


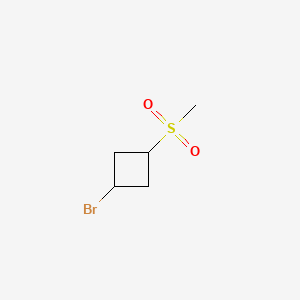

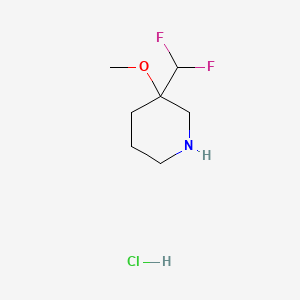
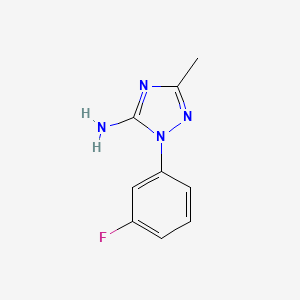
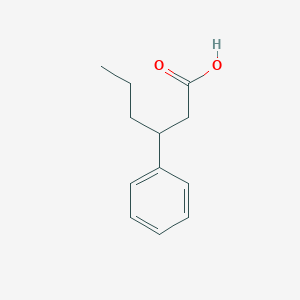

![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
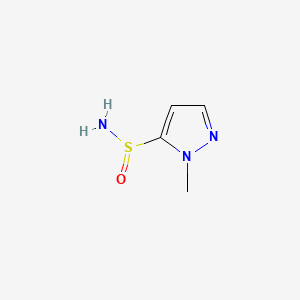

![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)

![4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15296690.png)
